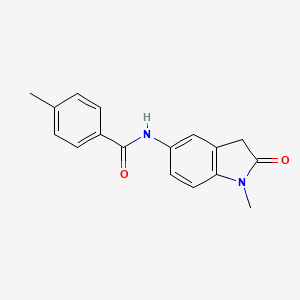

4-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Description

Propriétés

IUPAC Name |

4-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-11-3-5-12(6-4-11)17(21)18-14-7-8-15-13(9-14)10-16(20)19(15)2/h3-9H,10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICDQIUFUMKQAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the following steps:

Formation of the 2-oxoindoline core: This can be achieved through the cyclization of an appropriate precursor, such as an N-alkylated aniline derivative, under acidic or basic conditions.

Introduction of the benzamide moiety: The benzamide group can be introduced via an amide coupling reaction using a suitable benzoyl chloride derivative and the 2-oxoindoline intermediate.

Methylation: The final step involves the methylation of the indoline nitrogen using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of 4-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and reduce waste.

Analyse Des Réactions Chimiques

Types of Reactions

4-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced indoline derivatives.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced indoline derivatives. Substitution reactions can lead to a variety of substituted benzamide derivatives.

Applications De Recherche Scientifique

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: It has shown potential as a bioactive molecule with applications in cell biology and biochemistry.

Industry: It can be used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . The compound may also interact with other proteins involved in apoptotic pathways, such as Bcl-2 and p53, further enhancing its anticancer effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features and Properties of Analogous Compounds

Key Observations:

- Alkoxy vs.

- Heterocyclic Modifications: The thiazolidinone derivative () introduces a sulfur-containing heterocycle, which may enable tautomerism and influence redox properties or hydrogen bonding .

Pharmacological and Application Insights

- Target Compound: The indolone-benzamide scaffold may interact with kinase domains or serotonin receptors due to structural similarity to known inhibitors (e.g., sunitinib analogs). The methyl groups could reduce CYP450-mediated metabolism compared to bulkier substituents.

- Benzimidazole Analogs : Chlorinated benzimidazoles () are associated with antimicrobial activity, though their increased logP may limit bioavailability .

Activité Biologique

4-Methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a compound belonging to the oxoindoline class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | C17H16N2O2 |

| Molecular Weight | 284.32 g/mol |

| CAS Number | 921774-35-8 |

The mechanism of action for 4-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with various molecular targets. Notably, it has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells. This compound selectively influences apoptotic pathways, making it a candidate for anticancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The following table summarizes some key findings related to its anticancer effects:

Neuroprotective Effects

In addition to its anticancer properties, 4-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has shown potential neuroprotective effects. It appears to mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.

Case Studies

- Case Study on Cancer Cell Lines : A study published in Cancer Research evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent increase in apoptosis markers and a decrease in cell viability, indicating its potential as a chemotherapeutic agent.

- Neuroprotection in Animal Models : Another study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide, and what key reaction conditions must be controlled?

- Methodological Answer : The compound is typically synthesized via coupling reactions between substituted indole derivatives and benzamide precursors. Key conditions include:

- Temperature : Maintain 60–80°C to avoid side reactions (e.g., dimerization).

- Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity.

- Catalysts : Employ carbodiimides (e.g., EDC) or palladium-based catalysts for efficient amide bond formation.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Q. Which analytical techniques are essential for characterizing this compound, and what specific structural features do they confirm?

- Methodological Answer :

| Technique | Purpose | Key Structural Insights |

|---|---|---|

| NMR | Confirm connectivity | Indole NH, benzamide carbonyl, methyl groups. |

| HPLC | Assess purity | Retention time vs. standards; detect by-products. |

| IR | Functional groups | Amide C=O stretch (~1650 cm⁻¹), indole N-H bend. |

| MS | Molecular weight | Exact mass matching theoretical formula. |

- Note : Combined use of these techniques validates structural integrity .

Q. What preliminary biological assays are recommended for initial activity screening?

- Methodological Answer : Prioritize assays aligned with indole derivatives’ known activities:

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial : Disc diffusion against Gram-positive/negative bacteria.

- Anti-inflammatory : Cyclooxygenase (COX-2) inhibition assay.

- Dose Range : Test 1–100 µM concentrations to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?

- Methodological Answer :

- Solvent Volume : Optimize to balance reactivity and cost (e.g., reduce DMF by 30% during scaling).

- Catalyst Loading : Test 0.5–2 mol% palladium catalysts for turnover efficiency.

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress.

- Workflow : Pilot runs at 10-g scale with controlled cooling to prevent exothermic side reactions .

Q. How should contradictory data between in vitro and in vivo biological activities be resolved?

- Methodological Answer :

- Bioavailability Check : Measure plasma stability (e.g., liver microsome assays) to assess metabolic degradation.

- Formulation Adjustments : Use liposomal encapsulation to improve in vivo delivery.

- Pharmacokinetic (PK) Studies : Monitor compound half-life (t₁/₂) and tissue distribution via LC-MS.

- Target Engagement : Validate with ex vivo immunohistochemistry or Western blotting .

Q. What computational methods predict target interactions, and how to validate these predictions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., kinase domains).

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability.

- Validation :

- SPR : Measure binding kinetics (ka/kd) for predicted targets.

- ITC : Quantify thermodynamic parameters (ΔG, ΔH) .

Q. What strategies elucidate the structure-activity relationship (SAR) for substituents on the indole ring?

- Methodological Answer :

- Analog Synthesis : Replace 1-methyl with ethyl/benzyl groups; modify 4-methyl on benzamide.

- Biological Testing : Compare IC₅₀ values across analogs in standardized assays.

- QSAR Modeling : Use CoMFA or machine learning (e.g., Random Forest) to correlate substituents with activity .

Q. How to address low solubility in aqueous buffers during bioassays?

- Methodological Answer :

- Co-Solvents : Use ≤1% DMSO to maintain solubility without cytotoxicity.

- Nanoparticle Formulation : Prepare PLGA nanoparticles (200–300 nm) via solvent evaporation.

- Prodrug Design : Introduce phosphate esters for enhanced aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.